CA IX-IN-1

Carbonic anhydrase inhibition Enzymatic assay IC₅₀ comparison

Pan-inhibitors like acetazolamide confound hypoxia and cancer metabolism studies due to broad CA isoform activity. CA IX-IN-1 solves this with a carbohydrate-sulfonamide structure that selectively targets tumor-associated hCA IX. - **hCA IX IC50:** 7 nM (vs. 30 nM for acetazolamide) - **Selectivity:** 571-fold over CA I; 2.6-fold over CA II - **Validated in:** HT-29 & MDA-MB-231; potentiates doxorubicin under hypoxia - **Application:** Benchmark for hydrophilic subpocket SAR studies Immediate shipment, research-grade purity.

Molecular Formula C16H22N4O8S
Molecular Weight 430.4 g/mol
Cat. No. B12415112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA IX-IN-1
Molecular FormulaC16H22N4O8S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O
InChIInChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1
InChIKeyPXLVITSDFJJJEU-IBEHDNSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA IX-IN-1: Potency and Selectivity


CA IX-IN-1 (designated compound 12g or 6f in primary literature) is a carbohydrate-based sulfonamide derivative that functions as an inhibitor of human carbonic anhydrase IX (hCA IX), a tumor-associated transmembrane metalloenzyme upregulated under hypoxic conditions and implicated in pH regulation, metastasis, and therapy resistance [1]. This compound belongs to the sugar-tail sulfonamide class, characterized by a classical aromatic sulfonamide pharmacophore linked to a hydrophilic carbohydrate moiety via a rigid 1,2,3-triazole linker [1]. Available data from peer-reviewed synthesis studies indicate potent inhibition of hCA IX (IC₅₀ = 7 nM) with demonstrable isoform selectivity over cytosolic CA I and CA II [1].

hCA IX inhibition study fit
Isoform-selectivity assay context
Carbohydrate-based sulfonamide probe

Why CA IX-IN-1 Cannot Be Replaced


Generic carbonic anhydrase inhibitors such as acetazolamide (AAZ) exhibit broad isoform inhibition profiles that produce off-target effects on physiologically essential cytosolic isoforms CA I and CA II, limiting their utility in cancer-specific experimental models [1]. CA IX-IN-1 differs fundamentally in both structural composition and selectivity profile: its carbohydrate sugar-tail moiety engages a hydrophilic subpocket at the hCA IX active site surface that is absent or structurally divergent in off-target isoforms, conferring a distinct binding mode and isoform discrimination pattern not replicable with pan-inhibitors or non-carbohydrate sulfonamides [1]. Substitution with acetazolamide or clinical-stage compounds like SLC-0111 in experiments requiring hCA IX specificity would introduce confounding variables due to their divergent isoform inhibition signatures and molecular structures [1][2].

Acetazolamide

Pan-CA profile may introduce off-target CA I/II inhibition, confounding hCA IX-specific endpoint interpretation.

SLC-0111

Lacks carbohydrate-tail moiety; binding mode and selectivity profile may not transfer to hCA IX subpocket-targeted studies.

CA IX-IN-1 vs. Reference Inhibitors


Potency vs. Acetazolamide in Enzymatic Assays

CA IX-IN-1 (compound 12g) demonstrates approximately 4-fold greater inhibitory potency against hCA IX compared to the clinically used pan-inhibitor acetazolamide (AAZ) under identical in vitro enzymatic assay conditions [1]. This direct head-to-head comparison within the same study establishes a clear potency advantage for CA IX-IN-1 over a widely available reference standard.

hCA IX IC₅₀
Head-to-head
7 nM vs. 30 nM (AAZ)
~4-fold lower IC₅₀
Supports lower-concentration assay design
Enzymatic assay; same-study comparison
Carbonic anhydrase inhibition Enzymatic assay IC₅₀ comparison

Potency vs. SLC-0111

While no direct head-to-head comparison between CA IX-IN-1 and SLC-0111 exists within a single published study, cross-study analysis of available Kᵢ data indicates that CA IX-IN-1 (compound 6f) achieves a Kᵢ of 9.4 nM against hCA IX , which is approximately 4.8-fold lower (more potent) than the reported Kᵢ of 45.1 nM for SLC-0111 against the same isoform [1]. Both compounds are ureido-substituted benzenesulfonamide derivatives, but CA IX-IN-1 incorporates distinct carbohydrate structural features absent in SLC-0111.

hCA IX Kᵢ
Cross-study
9.4 nM
SLC-0111: 45.1 nM
Reported lower Kᵢ; cross-study interpretation
Separate studies; method context review
Carbonic anhydrase inhibition Kᵢ comparison Cross-compound analysis

Isoform Selectivity vs. CA I and CA II

CA IX-IN-1 (compound 12g) exhibits marked isoform selectivity for hCA IX over cytosolic off-target isoforms hCA I and hCA II. In parallel enzymatic assays, the compound displays IC₅₀ values of 4,000 nM (hCA I) and 18 nM (hCA II), compared to 7 nM for hCA IX, yielding a selectivity ratio of approximately 571-fold over hCA I and 2.6-fold over hCA II [1]. This selectivity profile contrasts with acetazolamide, which inhibits hCA II with IC₅₀ = 13 nM, demonstrating minimal discrimination between tumor-associated and off-target isoforms . The carbohydrate tail moiety of CA IX-IN-1 engages the hydrophilic subpocket unique to the hCA IX active site, contributing to this isoform discrimination [1].

Isoform IC₅₀
Head-to-head
hCA I: 4000 nM, hCA II: 18 nM, hCA IX: 7 nM
571-fold (I/IX), 2.6-fold (II/IX)
Isoform discrimination context
Off-target CA I/II inhibition context
Isoform selectivity Off-target inhibition Selectivity ratio

Antiproliferative Activity in Cancer Cell Lines

CA IX-IN-1 (compound 12g) was evaluated as the most prominent antiproliferative agent among a series of carbohydrate-based sulfonamide derivatives tested against HT-29 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines under both normoxic and hypoxic conditions [1]. The compound demonstrated antitumor activity at a concentration of 0.1 μM over 72 hours, with reported IC₅₀ values of 32 μM (HT-29) and 31 μM (MDA-MB-231) in cytotoxicity assays [1]. Notably, when combined with doxorubicin under hypoxic conditions, CA IX-IN-1 produced a 20–35% reduction in doxorubicin IC₅₀ values against MDA-MB-231 cells, indicating chemosensitization potential [1].

Cytotoxicity IC₅₀
Head-to-head
HT-29: 32 μM, MDA-MB-231: 31 μM
72 h; ranked top in series
Cell-model endpoint review
Normoxic/hypoxic conditions
Antiproliferative activity Cancer cell lines Cytotoxicity

Carbohydrate-Tail Subpocket Engagement

Unlike non-carbohydrate sulfonamide CA inhibitors such as acetazolamide or SLC-0111, CA IX-IN-1 (compound 12g) incorporates a hydrophilic carbohydrate tail moiety linked via a rigid 1,2,3-triazole to the benzenesulfonamide pharmacophore. Molecular docking studies demonstrate that this sugar-tail fragment participates in specific interactions with a hydrophilic subpocket at the surface of the hCA IX active site [1]. This structural feature is absent in acetazolamide (which lacks any tail extension) and SLC-0111 (which bears a 4-fluorophenylureido tail without carbohydrate character) [2]. The engagement of this subpocket correlates with the observed isoform selectivity and enhanced inhibitory potency of CA IX-IN-1 relative to pan-inhibitors.

Binding mode
Class-level
Carbohydrate tail engages hydrophilic subpocket
Supports binding mode differentiation
In silico docking; requires biophysical validation
Structure-activity relationship Molecular docking Binding mode

CA IX-IN-1: Key Applications


Enzymatic Inhibition vs. Acetazolamide

CA IX-IN-1 is optimally deployed in in vitro enzymatic assays where hCA IX inhibition must be achieved at lower compound concentrations than feasible with acetazolamide. With an IC₅₀ of 7 nM—approximately 4-fold lower than acetazolamide (IC₅₀ = 30 nM)—this compound enables dose-response studies at reduced molar concentrations, minimizing solvent exposure and reducing the likelihood of off-target CA II inhibition (IC₅₀ = 18 nM for CA IX-IN-1 versus 13 nM for acetazolamide) [1]. Researchers performing CA isozyme profiling or screening campaigns should select CA IX-IN-1 when assay sensitivity or compound solubility constraints preclude use of higher concentrations required by pan-inhibitors [1].

Cancer Cell Proliferation and Chemosensitization

CA IX-IN-1 is indicated for cellular studies in HT-29 colon carcinoma and MDA-MB-231 breast cancer models where hCA IX expression contributes to pH regulation and proliferative capacity. The compound demonstrates verified antiproliferative activity at 0.1 μM over 72 hours in both cell lines, with documented IC₅₀ values of 32 μM (HT-29) and 31 μM (MDA-MB-231) [1]. Critically, CA IX-IN-1 potentiates doxorubicin cytotoxicity under hypoxic conditions, producing a 20–35% reduction in doxorubicin IC₅₀ values in MDA-MB-231 cells [1]. This chemosensitization property makes CA IX-IN-1 particularly valuable for combination therapy studies, hypoxia-response investigations, and experiments designed to interrogate pH-dependent drug resistance mechanisms.

SAR of Carbohydrate-Based Inhibitors

CA IX-IN-1 serves as a benchmark carbohydrate-based sulfonamide for medicinal chemistry and structure-activity relationship (SAR) investigations targeting the hCA IX hydrophilic subpocket. Molecular docking analyses confirm that the sugar-tail fragment engages a unique hydrophilic region at the hCA IX active site surface that is not accessed by non-carbohydrate inhibitors such as SLC-0111 or acetazolamide [1]. Researchers developing next-generation hCA IX inhibitors, designing sugar-conjugated probes, or exploring the role of carbohydrate recognition in CA isoform selectivity should utilize CA IX-IN-1 as a reference compound for comparative binding mode and potency benchmarking.

Isoform Selectivity Studies

For experimental designs where inhibition of off-target cytosolic isoforms hCA I and hCA II would confound data interpretation, CA IX-IN-1 provides a selectivity profile superior to pan-inhibitors. The compound exhibits a 571-fold selectivity for hCA IX over hCA I (IC₅₀ = 4,000 nM vs. 7 nM) and 2.6-fold selectivity over hCA II [1]. This contrasts sharply with acetazolamide, which inhibits hCA II (IC₅₀ = 13 nM) more potently than hCA IX (IC₅₀ = 30 nM) . Applications requiring clean target engagement with minimal perturbation of housekeeping CA activity—including hypoxia-pathway dissection, tumor microenvironment modeling, and CA IX-specific biomarker validation—are optimally supported by CA IX-IN-1.

Application
Selection Property
Validation Focus
Enzymatic inhibition assays
Target engagement potency profile
Dose-response and selectivity endpoints
Cell proliferation studies
Antiproliferative activity context
Hypoxia-dependent response endpoints
SAR and binding studies
Carbohydrate-tail binding signature
Subpocket engagement validation
Isoform selectivity studies
CA I/II discrimination window
Off-target inhibition endpoints

Technical Documentation Hub

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49 linked technical documents
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